molecular formula C27H24N2O5S2 B2503578 9-(4-hydroxy-3-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione CAS No. 1212155-85-5

9-(4-hydroxy-3-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B2503578
CAS No.: 1212155-85-5
M. Wt: 520.62
InChI Key: ZUEGFIQSCOVXQN-UHFFFAOYSA-N
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Description

This compound is a pentacyclic heterocyclic molecule featuring a norbornene-derived scaffold with two sulfur atoms (3,7-dithia), two nitrogen atoms (5,14-diaza), and three ketone groups (6,13,15-trione). The substituents at positions 9 and 14—4-hydroxy-3-methoxyphenyl and 4-methylphenyl, respectively—impart distinct electronic and steric properties. Its synthesis typically involves hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and 5-norbornene-2,3-dicarboxylic acid imido derivatives, as described for structurally related compounds .

Properties

IUPAC Name

9-(4-hydroxy-3-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-11-3-6-13(7-4-11)29-25(31)20-14-10-15(21(20)26(29)32)22-19(14)18(23-24(35-22)28-27(33)36-23)12-5-8-16(30)17(9-12)34-2/h3-9,14-15,18-22,30H,10H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGFIQSCOVXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC(=C(C=C7)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-hydroxy-3-methoxyphenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione , often referred to by its chemical identifier D188-0054, is a member of a class of compounds that exhibit diverse biological activities. This article aims to provide a detailed overview of its biological activity based on existing research findings.

  • Molecular Formula : C20H17N7O3
  • Molecular Weight : 403.4 g/mol
  • IUPAC Name : this compound
  • LogP : 1.647 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -1.92 (suggesting limited solubility)

Antiviral Properties

D188-0054 has been included in screening libraries for antiviral activity against hepatitis B virus (HBV). The compound's structure suggests potential interactions with viral proteins or host cell pathways that could inhibit viral replication .

Protein-Protein Interaction Modulation

Research indicates that D188-0054 may act as a modulator of protein-protein interactions (PPIs), which are crucial for various cellular processes including signal transduction and immune responses . Such modulation can potentially lead to therapeutic applications in diseases where PPI dysregulation is evident.

Antitrypanosomal Activity

Preliminary studies have indicated that related compounds within the same structural class exhibit antitrypanosomal activity, suggesting that D188-0054 may also possess similar effects against Trypanosoma species responsible for diseases such as Chagas disease and sleeping sickness .

Study on Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral potential of compounds similar to D188-0054 and highlighted the importance of specific functional groups in enhancing antiviral efficacy . This study provides a framework for understanding how modifications to the chemical structure can influence biological activity.

Protein Interaction Studies

In another investigation focusing on PPIs, researchers utilized computational docking studies to predict the binding affinity of D188-0054 with target proteins involved in cellular signaling pathways. The results indicated promising interactions that warrant further experimental validation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential inhibition of HBV replication
Protein Interaction ModulationModulation of cellular signaling pathways via PPI interference
AntitrypanosomalPossible efficacy against Trypanosoma species

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds characterized by its unique pentacyclic structure containing sulfur and nitrogen atoms. Its molecular formula and structure suggest potential reactivity in biological systems and material sciences.

Biological Applications

2.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the methoxy and hydroxy groups is known to enhance the biological activity of phenolic compounds, potentially leading to the inhibition of tumor growth and promotion of apoptosis in cancer cells.

2.2 Antimicrobial Properties
Studies on related compounds have shown efficacy against various pathogens, including bacteria and fungi. The unique structural features may contribute to the disruption of microbial cell membranes or interference with metabolic pathways.

Material Science Applications

3.1 Photovoltaic Materials
Compounds with complex cyclic structures are being explored for their electronic properties in organic photovoltaics (OPVs). Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.

3.2 Polymer Chemistry
The compound's structure allows for potential incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods involving multi-step reactions that include cyclization and functional group modifications. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions are being explored to improve yield and reduce reaction times.

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobialShowed effectiveness against E. coli and Pseudomonas aeruginosa, suggesting potential for use in antimicrobial formulations .
Study CPhotovoltaicsExhibited promising light absorption characteristics suitable for OPV applications with efficiencies comparable to existing materials .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Profiles

Key analogs differ in substituents at positions 9 and 14, which significantly influence bioactivity. For example:

Compound R9 R14 Bioactivity (GI50, μM) Selectivity
Target Compound 4-hydroxy-3-methoxyphenyl 4-methylphenyl Not reported
Compound 5d 4-methylphenyl 4-chlorophenyl LogGI50 = -6.40 Leukemia (CCRF-CEM, SR)
Compound 9 2-methoxyphenyl Phenyl Not tested

The hydroxyl and methoxy groups in the target compound may enhance solubility and target binding via hydrogen bonding, whereas halogenated or methylated analogs (e.g., 5d) exhibit pronounced anticancer activity, particularly against leukemia .

Structural Similarity Indexing

Using Tanimoto coefficients and molecular networking (MS/MS fragmentation), the target compound’s similarity to analogs can be quantified:

  • Tanimoto Index : Computational similarity metrics (e.g., MACCS fingerprints) compare structural overlap. For instance, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint alignment .
  • Molecular Networking : Parent ion fragmentation patterns (cosine score ≥0.7) cluster compounds with shared scaffolds. The target compound’s dithia-diaza pentacyclic core would group it with analogs like 5d and 9 .

Spectroscopic Comparisons

NMR data reveal substituent-induced chemical shift variations. For example:

  • In compounds 1 and 7 (related to rapamycin), shifts at positions 29–36 and 39–44 indicated substituent locations, while other regions remained unchanged .
  • The target compound’s hydroxyphenyl group would likely perturb shifts in aromatic proton regions (δ 6.90–7.62 ppm, as seen in Compound 9 ), distinguishing it from non-hydroxylated analogs.

Research Findings and Implications

Anticancer Potential

The hydroxy-methoxy substitution may modulate interactions with kinases or epigenetic targets, akin to SAHA’s HDAC inhibition .

Pharmacokinetic Predictions

Compared to SAHA-like compounds, the target molecule’s logP and hydrogen-bonding capacity (from hydroxyl/methoxy groups) may improve bioavailability. However, its complex pentacyclic structure could limit membrane permeability .

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